molecular formula C7H8ClNO B13633335 2-(3-Chloropyridin-4-yl)ethan-1-ol

2-(3-Chloropyridin-4-yl)ethan-1-ol

Cat. No.: B13633335
M. Wt: 157.60 g/mol
InChI Key: CGAZMALUVJWYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H8ClNO It is a chlorinated derivative of pyridine, featuring a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloropyridine with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-(3-Chloropyridin-4-yl)ethan-1-ol often involve large-scale chlorination reactions followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The chlorinated pyridine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Formation of 2-(3-chloropyridin-4-yl)acetaldehyde or 2-(3-chloropyridin-4-yl)acetic acid.

    Reduction: Formation of 2-(3-chloropyridin-4-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropyridin-4-yl)ethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the ethyl chain. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2

InChI Key

CGAZMALUVJWYDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.